![molecular formula C12H23N3O2 B8178411 Methyl 11-azidoundecanoate](/img/structure/B8178411.png)
Methyl 11-azidoundecanoate
Overview
Description
Methyl 11-azidoundecanoate is a useful research compound. Its molecular formula is C12H23N3O2 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiochemistry and PET Imaging : Methyl azides, including Methyl 11-azidoundecanoate, are used in the rapid synthesis of 1,2,3-triazoles with high radiochemical yields. This method is significant for positron emission tomography (PET) imaging, allowing the synthesis of novel radiotracers and revolutionizing clinical research (Schirrmacher et al., 2008).
Metabolic Studies : The compound has been used in synthesizing methyl esters for metabolic studies, demonstrating its versatility in biochemistry and molecular biology research (Rakoff, 1993).
Nylon-11 Precursor Synthesis : this compound derivatives have been used in synthesizing precursors for Nylon-11 from renewable resources like canola oil, highlighting its role in developing sustainable materials (Spiccia et al., 2013).
Synthesis of Novel Compounds : It serves as a key intermediate in synthesizing various organic compounds, including nitrogen-bridged fullerene fatty ester derivatives, which have potential applications in biomedicine and pharmaceutical research (Lie Ken Jie et al., 2001).
Antimicrobial Agents : Derivatives of this compound, such as 11-bromoundecanoic acid-based betaines, show promising antibacterial, antifungal, and anti-biofilm activities, which could be beneficial in developing antimicrobial coatings and treatments (Yasa et al., 2017).
properties
IUPAC Name |
methyl 11-azidoundecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-14-15-13/h2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWMLUTPRODGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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